[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Description
The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a peptidomimetic derivative featuring a pyrrolidine core functionalized with a (S)-2-aminopropionyl (alanine-derived) group at the 1-position and a methyl-carbamic acid benzyl ester at the 2-ylmethyl position. Key features include:
- Stereochemistry: The (S)-configuration at the amino-propionyl group suggests enantioselective biological interactions.
- Functional Groups: The methyl-carbamic acid benzyl ester acts as a protective group, influencing solubility and stability.
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-9-15(20)11-19(2)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3/t13-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONBXNRWYUKTKY-CFMCSPIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester, identified by its CAS number 1354029-31-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C17H25N3O3 and a molecular weight of 319.4 g/mol. Its structure features a pyrrolidine ring, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O3 |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 1354029-31-4 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate the activity of G protein-coupled receptors (GPCRs), which play a critical role in various physiological processes. The binding affinity and selectivity towards these receptors can lead to significant pharmacological effects, including modulation of neurotransmitter release and alteration of intracellular signaling pathways.
Biological Activities
- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit antitumor properties. For instance, derivatives have shown higher cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents like cisplatin .
- Neuroprotective Effects : The compound may possess neuroprotective properties by inhibiting apoptotic pathways in neuronal cells, potentially benefiting conditions such as neurodegeneration .
- Cardiovascular Effects : There are indications that this compound could influence cardiovascular functions through modulation of vascular smooth muscle contraction and relaxation, possibly via GPCR-mediated pathways .
Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of related pyrrolidine derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential therapeutic application in oncology.
Study 2: Neuroprotection in Animal Models
In an experimental model of neurodegeneration, the administration of this compound led to a significant reduction in neuronal loss and improvement in cognitive function metrics compared to control groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Antihypertensive Agents : Compounds similar to this structure have been investigated for their potential in treating hypertension. They may act as inhibitors of specific kinases involved in vascular regulation .
- Neuroprotective Effects : Research indicates that derivatives of carbamic acids can exhibit neuroprotective properties. They may modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease or other neurodegenerative disorders .
- Cancer Therapeutics : The compound's structural analogs have been explored for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .
Neuropharmacology
The compound has been studied for its effects on the central nervous system (CNS). Its potential applications include:
- Cognitive Enhancers : By modulating neurotransmitter levels, it may enhance cognitive functions and memory retention.
- Anxiolytic Properties : Some studies suggest that related compounds can reduce anxiety levels by acting on GABAergic systems, providing a basis for further exploration of this compound's anxiolytic potential .
Biochemical Research Tools
- Enzyme Inhibitors : The compound can serve as a substrate or inhibitor for various enzymes, making it useful in biochemical assays to study enzyme kinetics and mechanisms.
- Drug Development : Its unique structure allows it to be a lead compound for the development of new pharmaceuticals targeting specific diseases, particularly those involving metabolic pathways influenced by amino acids and neurotransmitters.
Case Study 1: Antihypertensive Activity
In a study involving animal models, compounds structurally related to [1-((S)-2-amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester demonstrated significant antihypertensive effects when administered at doses around 30 mg/kg. The mechanism was linked to the inhibition of vascular smooth muscle contraction through kinase modulation .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of carbamate derivatives found that these compounds could significantly reduce oxidative stress markers in neuronal cell lines. This suggests potential for therapeutic use in neurodegenerative diseases, warranting further clinical studies .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with structurally related analogs:
*Inferred based on structural similarity to and .
Key Observations:
- Protective Groups : Methyl-carbamic acid benzyl ester in the target compound may offer enhanced lipophilicity compared to benzyl esters without alkylation (e.g., ) .
- Core Heterocycle : Piperidine-based analogs () exhibit larger molecular weights and altered ring strain compared to pyrrolidine derivatives, influencing conformational flexibility .
Preparation Methods
Formation of the Pyrrolidine Core
The pyrrolidine ring is synthesized via cyclization of a γ-aminobutyraldehyde precursor under acidic conditions (Scheme 1). For example, treatment of 4-aminobutan-1-ol with HCl in ethanol yields pyrrolidine, which is subsequently functionalized at the 2-position with a chloromethyl group via Friedel-Crafts alkylation.
Reaction Conditions :
Coupling the (S)-2-Amino-Propionyl Group
The Boc-protected (S)-alanine is coupled to the pyrrolidine-carbamate intermediate using standard peptide coupling reagents:
-
Boc Deprotection :
-
Amide Bond Formation :
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
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Amination Step : Polar aprotic solvents (THF, DMF) outperform ethers due to better solubility of intermediates. Elevated temperatures (reflux) reduce reaction time but may cause racemization.
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Carbamate Formation : DCM minimizes side reactions compared to THF, with DMAP accelerating the reaction rate by 40%.
Stereochemical Control
The (S)-configuration of the amino-propionyl group is preserved using Boc-protected (S)-alanine and low-temperature coupling to suppress epimerization. Chiral HPLC analysis confirms enantiomeric excess (>98%).
Purification Techniques
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Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
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Crystallization : Recrystallization from ethanol/water yields the final compound in >99% purity.
Characterization and Quality Control
Spectroscopic Data
Mass Spectrometry
Comparative Analysis with Related Compounds
Structural Analogues
Q & A
Basic: What are the key structural features of this compound, and how do they influence its synthesis and reactivity?
Answer:
The compound contains a pyrrolidine ring, an (S)-configured 2-aminopropionyl group, and a benzyl-protected carbamate. These features necessitate stereoselective synthesis (e.g., chiral induction during pyrrolidine formation) and protection/deprotection strategies for the benzyl ester and carbamate groups. The benzyl ester acts as a temporary protective group for carboxylic acids, requiring hydrogenolysis or acidic conditions for removal . The pyrrolidine ring’s conformation may influence coupling efficiency in peptide-like syntheses .
Basic: What are common synthetic routes for carbamic acid esters like this compound?
Answer:
Carbamic acid esters are typically synthesized via:
- Coupling reactions : Use of carbodiimides (e.g., DCC) or active esters (e.g., NHS esters) to link amines to carbonyl groups.
- Protection strategies : Benzyl esters are introduced via benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to protect amines .
- Microwave-assisted synthesis : For accelerated reaction rates, as seen in pyrrolidine derivatization (150°C, DMF, 20 hours) .
Advanced: How can stereochemical integrity be maintained during the synthesis of the (S)-2-aminopropionyl-pyrrolidine moiety?
Answer:
- Chiral auxiliaries : Use (S)-configured starting materials (e.g., L-alanine derivatives) to ensure enantiomeric purity.
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-based) during key steps like amide bond formation.
- Monitoring : Validate stereochemistry via polarimetry, chiral HPLC, or ¹H NMR (e.g., diastereomeric splitting of pyrrolidine protons) .
Advanced: What analytical methods are critical for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrrolidine ring protons at δ 1.96–3.33 ppm) and benzyl ester aromatic signals (δ 7.29–7.61 ppm) .
- HPLC-MS : Reverse-phase chromatography with mass detection to assess purity (>95%) and detect byproducts.
- Elemental analysis : Verify empirical formula (e.g., %N calculated vs. found) .
Advanced: How can researchers address low yields in coupling reactions involving the pyrrolidine moiety?
Answer:
- Optimize reaction conditions : Increase equivalents of coupling reagents (e.g., HATU, EDCI) or use microwave irradiation to enhance efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Protection/deprotection : Temporarily block reactive sites (e.g., amino groups) to prevent side reactions .
Advanced: What experimental design principles apply to stability studies of this compound under varying pH and temperature conditions?
Answer:
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.
- Analytical endpoints : Monitor degradation via HPLC for new peaks (degradants) and quantify remaining parent compound .
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life .
Advanced: How can environmental impact studies be designed to assess this compound’s fate in ecosystems?
Answer:
- Compartmental analysis : Study distribution in water, soil, and biota using radiolabeled analogs.
- Transformation pathways : Identify abiotic (hydrolysis, photolysis) and biotic (microbial degradation) processes via LC-MS/MS.
- Ecotoxicity assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) at environmentally relevant concentrations .
Advanced: How should contradictions in reported synthesis protocols (e.g., solvent systems, catalysts) be resolved?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, temperature, catalyst loading) and identify optimal conditions.
- Mechanistic studies : Probe reaction intermediates via in situ IR or NMR to clarify solvent/catalyst roles .
- Literature meta-analysis : Compare yields and purity metrics across studies to prioritize robust methods .
Advanced: What strategies are effective for identifying and characterizing degradation products of this compound?
Answer:
- High-resolution MS : Use Q-TOF or Orbitrap systems to assign molecular formulas to degradants.
- Isolation and NMR : Scale up degradation reactions and isolate products via preparative HPLC for structural elucidation.
- Computational tools : Predict fragmentation patterns using software (e.g., ACD/MS Fragmenter) .
Advanced: What role does the benzyl ester play as a protecting group, and what are its limitations?
Answer:
- Advantages : Stable under basic/acidic conditions but cleavable via hydrogenolysis (Pd/C, H₂) or TFA.
- Limitations : Benzyl groups may introduce steric hindrance in coupling reactions or require harsh deprotection conditions incompatible with acid-sensitive moieties .
- Alternatives : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for orthogonal protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
